

# spectroscopic data for N-[2-bromo-4-(trifluoromethyl)phenyl]acetamide

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## Compound of Interest

Compound Name: 4-Acetamido-3-bromobenzotrifluoride

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A comparative guide to the spectroscopic characterization of N-[2-bromo-4-(trifluoromethyl)phenyl]acetamide and its structural analogs.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for key structural analogs of N-[2-bromo-4-(trifluoromethyl)phenyl]acetamide. Due to the limited availability of experimental data for the target compound, this guide focuses on a detailed comparison of readily available analogs: N-[4-(trifluoromethyl)phenyl]acetamide and N-(4-bromophenyl)acetamide. Spectroscopic data for the isomeric N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide is also included where available to provide further structural insight.

This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development by providing a baseline understanding of the spectroscopic properties of this class of compounds. The presented data and experimental protocols will aid in the identification and characterization of novel derivatives of N-phenylacetamide.

## Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for the selected analogs. These tables are designed for easy comparison of key spectroscopic features.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts ( $\delta$ ) in ppm
N-[4-(trifluoromethyl)phenyl]acetamide[1]		Data not explicitly available in search results.
N-(4-bromophenyl)acetamide[2]	$\text{CDCl}_3$	7.42 (m, 4H, Ar-H), 7.35 (br, 1H, NH), 2.18 (s, 3H, $\text{CH}_3$ )
DMSO-d <sub>6</sub>		10.1 (s, 1H, NH), 7.57 (d, 2H, Ar-H), 7.47 (d, 2H, Ar-H), 2.06 (s, 3H, $\text{CH}_3$ )[3]
N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide		Data not explicitly available in search results.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts ( $\delta$ ) in ppm
N-[4-(trifluoromethyl)phenyl]acetamide[1]		Data not explicitly available in search results.
N-(4-bromophenyl)acetamide[2]	$\text{CDCl}_3$	168.36 (C=O), 136.91 (Ar-C), 131.95 (Ar-C), 121.36 (Ar-C), 116.86 (Ar-C), 24.63 ( $\text{CH}_3$ )

Table 3: Infrared (IR) Spectroscopic Data

Compound	Technique	Key Vibrational Frequencies (cm <sup>-1</sup> )
N-[4-(trifluoromethyl)phenyl]acetamide <sup>[1]</sup>	KBr Wafer	Data not explicitly available in search results.
N-(4-bromophenyl)acetamide <sup>[4]</sup>	Solid (Split Mull)	Data not explicitly available in search results, but the full spectrum is available for viewing in the source.

Table 4: Mass Spectrometry Data

Compound	Ionization Method	m/z Values
N-[4-(trifluoromethyl)phenyl]acetamide <sup>[1]</sup>	GC-MS	203 (M <sup>+</sup> ), 161, and other fragments.
N-(4-bromophenyl)acetamide <sup>[5][6]</sup>	GC-MS	213/215 (M <sup>+</sup> ), 171/173, and other fragments.
ESI-MS	[M+H] <sup>+</sup> at 213.9862 <sup>[5]</sup>	

## Experimental Protocols

The following are general experimental protocols for the acquisition of the spectroscopic data presented above. Specific instrument parameters may vary.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- **Instrumentation:** A 300 or 400 MHz NMR spectrometer is typically used.<sup>[2]</sup>

- $^1\text{H}$  NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
- $^{13}\text{C}$  NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to  $^1\text{H}$  NMR. Chemical shifts are referenced to the solvent peak.

## 2. Infrared (IR) Spectroscopy

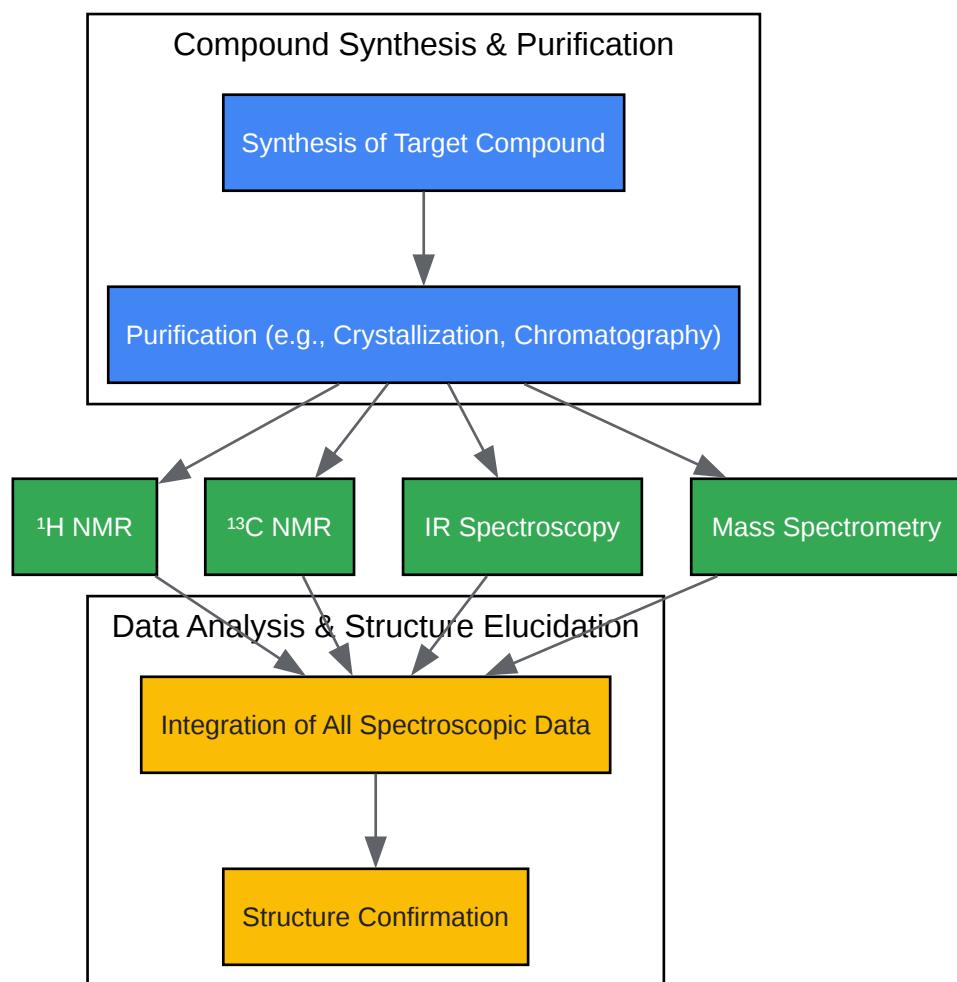
- KBr Wafer Method: A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
- Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum, typically over a range of 4000-400  $\text{cm}^{-1}$ .

## 3. Mass Spectrometry (MS)

- Electron Ionization (EI) for GC-MS: The sample is introduced into the ion source via a gas chromatograph (GC). In the ion source, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
- Electrospray Ionization (ESI) for LC-MS: The sample, dissolved in a suitable solvent, is introduced into the ion source through a heated capillary. A high voltage is applied, causing the formation of charged droplets, which then desolvate to produce gas-phase ions.
- Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight) is used to separate the ions based on their mass-to-charge ratio ( $m/z$ ).

# Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound.



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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides a foundational comparison of the spectroscopic data for analogs of N-[2-bromo-4-(trifluoromethyl)phenyl]acetamide. The presented data and methodologies offer a valuable starting point for researchers working with this class of compounds, facilitating the identification and characterization of new and existing molecules.

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